

Spectroscopic Analysis of 1-Phenyl-2-pentanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-2-pentanol

Cat. No.: B045728

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the organic compound **1-Phenyl-2-pentanol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the spectroscopic characterization of this molecule.

Data Presentation

The following tables summarize the key spectroscopic data for **1-Phenyl-2-pentanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The following chemical shifts have been reported for **1-Phenyl-2-pentanol**.^[1]

Chemical Shift (ppm)	Multiplicity	Assignment
7.30 - 7.20	m	Aromatic C-H
3.80	m	CH-OH
2.77, 2.67	m	CH ₂ -Ph
1.61 - 1.35	m	CH ₂ -CH ₂
0.93	t	CH ₃

Solvent: CDCl₃. Multiplicity: m = multiplet, t = triplet.

¹³C NMR (Carbon-13 NMR) Data

While a publicly available experimental ¹³C NMR spectrum with assigned peaks for **1-Phenyl-2-pentanol** is not readily available, the expected chemical shifts can be predicted based on the molecular structure and typical values for similar chemical environments.

Chemical Shift (ppm)	Carbon Assignment
~139	C (quaternary aromatic)
~129	C-H (aromatic)
~128	C-H (aromatic)
~126	C-H (aromatic)
~73	CH-OH
~43	CH ₂ -Ph
~39	CH ₂ -CH ₂
~19	CH ₂ -CH ₃
~14	CH ₃

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The infrared spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. The expected IR absorption bands for **1-Phenyl-2-pentanol** are listed below.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3550 - 3200 (broad)	O-H stretch	Alcohol
3100 - 3000	C-H stretch	Aromatic
3000 - 2850	C-H stretch	Aliphatic
1600 - 1450	C=C stretch	Aromatic Ring
1300 - 1000	C-O stretch	Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structural features. The most abundant fragments observed in the mass spectrum of **1-Phenyl-2-pentanol** are presented below.^[2]

m/z	Relative Intensity
92	100 (Base Peak)
91	High
55	High

The fragmentation of alcohols in mass spectrometry often involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration. The prominent peaks at m/z 91 and 92 likely correspond to the tropylium cation and related fragments resulting from cleavage of the bond between the carbon bearing the hydroxyl group and the benzylic carbon.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation: A sample of **1-Phenyl-2-pentanol** (typically 5-25 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ^1H NMR, the experiment is typically run at a frequency of 300-600 MHz. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ^{13}C NMR, a higher number of scans is usually required due to the lower natural abundance of the ^{13}C isotope. Broadband proton decoupling is employed to simplify the spectrum by removing C-H splitting.

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. Integration of the peaks in the ^1H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **1-Phenyl-2-pentanol**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (typically NaCl or KBr).

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light that is transmitted at each wavelength. A background spectrum of the salt plates is also recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO_2 and water vapor.

Data Processing: The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber (cm^{-1}) via a Fourier transform.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of **1-Phenyl-2-pentanol** in a volatile solvent is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS). In the ion source, the sample molecules are bombarded with high-energy electrons (electron ionization, EI), causing them to lose an electron and form a positively charged molecular ion (M^+).

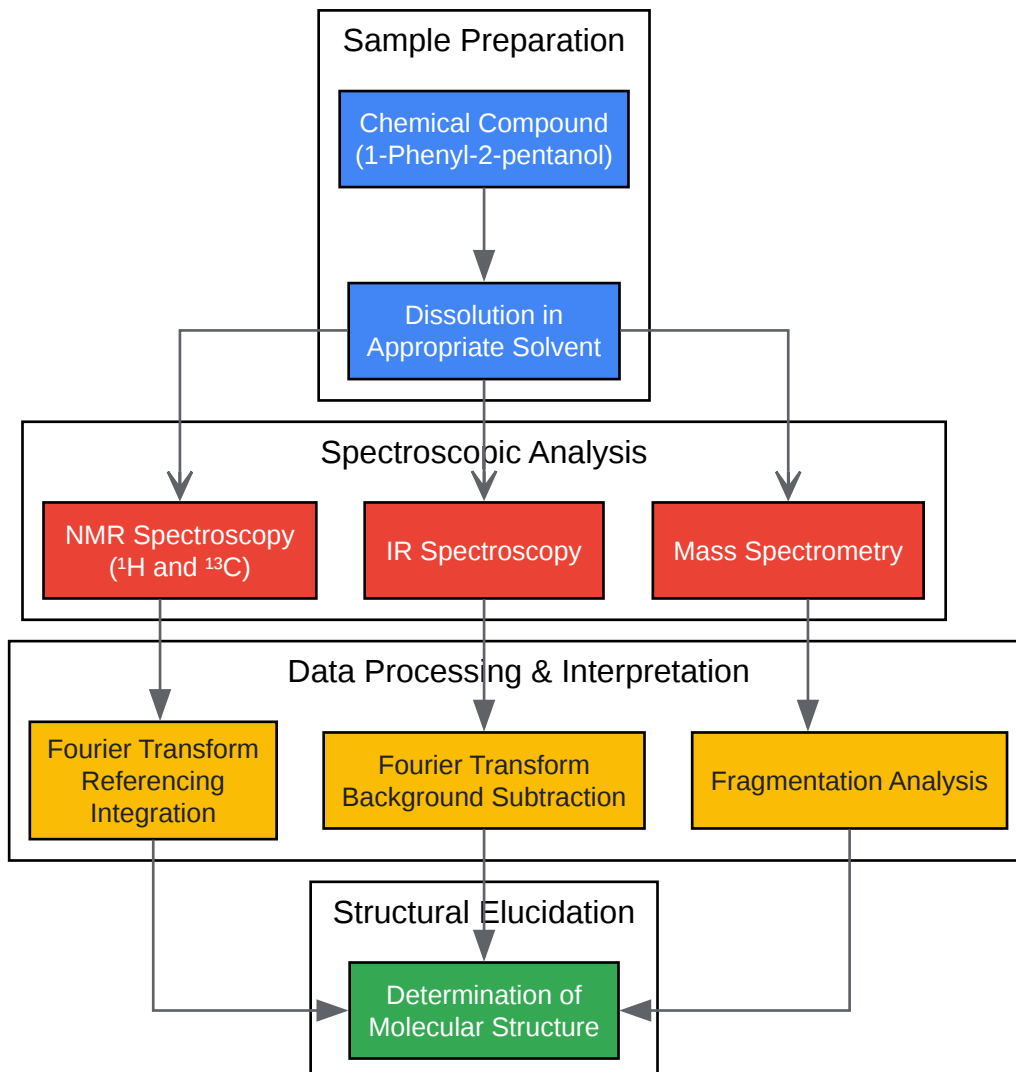
Mass Analysis: The molecular ions and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion fragment.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Spectroscopic Analysis Workflow

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References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Phenyl-2-pentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045728#spectroscopic-data-of-1-phenyl-2-pentanol-nmr-ir-ms]

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